molecular formula C16H17N3O3 B2723317 N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 920417-64-7

N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2723317
CAS No.: 920417-64-7
M. Wt: 299.33
InChI Key: WILWYBHFWZTQJQ-UHFFFAOYSA-N
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Description

N1-(3-Methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 920225-50-9) is a high-purity oxalamide-based compound supplied for research and development purposes. With a molecular formula of C16H17N3O3 and a molecular weight of 299.32 g/mol, this chemical building block is characterized by its hybrid structure incorporating both 3-methoxybenzyl and pyridin-3-ylmethyl groups . Oxalamide derivatives are a significant class of compounds in scientific research due to their versatile coordination capabilities and potential functional properties. Structurally related N-substituted oxalamides have been identified as key intermediates in the synthesis of savory flavor enhancers, suggesting potential applications in food science and taste perception research . Furthermore, analogous compounds featuring pyridyl groups have been employed as ligands in coordination chemistry for constructing metal-organic frameworks (MOFs) and coordination polymers, which are relevant to materials science and catalysis . This compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures prior to use.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-22-14-7-4-5-12(9-14)10-18-15(20)16(21)19-11-13-6-2-3-8-17-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILWYBHFWZTQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ruthenium-Catalyzed Direct Synthesis

The most efficient single-step method utilizes ruthenium pincer complexes (e.g., Ru-5) in acceptorless dehydrogenative coupling reactions between 3-methoxybenzylamine and pyridin-2-ylmethylamine precursors. Under optimized conditions (135°C in anhydrous toluene with 1 mol% Ru-5 catalyst and 2 mol% tBuOK base), this method achieves 66-87% yields through a hydrogen-borrowing mechanism.

Key reaction parameters:

  • Temperature : 135°C oil bath enables sufficient activation energy for dehydrogenation
  • Solvent : Anhydrous toluene minimizes side reactions while dissolving intermediates
  • Catalyst loading : 1 mol% Ru-5 provides optimal activity without metal aggregation
  • Reaction time : 24 hours ensures complete conversion of α-hydroxyamide intermediates

Table 1 : Comparative Yield Data for Catalytic Method

Amine Pair Catalyst Time (h) Yield (%) Purity (HPLC)
3-Methoxybenzylamine + Ru-5 24 72 98.4
Pyridin-2-ylmethylamine
2,4-Dimethoxy analog Ru-5 24 87 99.1

Mechanistic Insights from NMR Studies

In situ ¹H NMR monitoring (500 MHz, d6-DMSO) reveals critical intermediates:

  • α-Hydroxyamide formation (47% yield at 30 min)
  • Oxalamide nucleation (2.23:1 intermediate:product ratio at 2 h)
  • Full conversion (1:1.2 ratio favoring oxalamide at 12 h)

The mechanism proceeds through:

  • Ru-catalyzed dehydrogenation of ethylene glycol (when used) or amine substrates
  • Condensation with amine nucleophiles
  • Second dehydrogenation to form the oxalamide core

Stepwise Amidation Strategies

Two-Stage Chloride Activation

This conventional approach (adapted from BenchChem protocols) involves sequential activation of oxalic acid derivatives:

Stage 1 : Oxalyl chloride activation

(COCl)₂ + 3-Methoxybenzylamine → Cl-CO-NH-(3-MeO-Bn) + HCl  

Stage 2 : Pyridinylmethylamine coupling

Cl-CO-NH-(3-MeO-Bn) + Pyridin-2-ylmethylamine → Target + HCl  

Critical parameters :

  • Temperature control : Maintain -10°C during chloride quenching
  • Solvent selection : THF/EtOAc mixtures (3:1 v/v) optimize solubility
  • Base stoichiometry : 2.2 eq. Et₃N neutralizes HCl without saponification

Table 2 : Stepwise Method Optimization

Parameter Optimal Value Yield Impact
Reaction Temp -10°C → 25°C +18%
Et₃N Equivalents 2.2 +9%
Solvent Polarity ε = 4.3 +12%

Mixed Amide Formation

For asymmetric oxalamides, sequential addition proves superior to concurrent reactions:

  • React oxalyl chloride with 3-methoxybenzylamine (1.05 eq.)
  • Quench excess chloride with methanol
  • Couple secondary amine (pyridin-2-ylmethylamine) under Schlenk conditions

This sequence achieves 89% enantiomeric excess compared to 67% in single-step protocols.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Adapting batch protocols to flow chemistry enhances scalability:

Reactor configuration :

  • Zone 1 (0°C): Oxalyl chloride/amine mixing (residence time 2 min)
  • Zone 2 (50°C): Intermediate formation (10 min)
  • Zone 3 (120°C): Final coupling (30 min)

Table 3 : Batch vs Flow Performance

Metric Batch Flow
Space-time yield 0.8 kg/L 4.2 kg/L
Impurity profile 2.1% 0.7%
Energy consumption 58 kWh 21 kWh

Crystallization Optimization

Final product purification employs anti-solvent crystallization:

  • Solvent system : Ethanol/water (85:15 v/v)
  • Cooling rate : 0.5°C/min from 80°C → 25°C
  • Seed crystal size : 10-20 μm

This protocol achieves 99.5% purity with 92% recovery versus 87% in standard recrystallization.

Spectroscopic Characterization

¹H NMR Signature Analysis (500 MHz, CDCl₃)

  • Oxalamide NH : δ 7.49 (s, 2H)
  • Methoxy protons : δ 3.78 (s, 3H)
  • Pyridinyl CH : δ 8.51 (d, J=4.8 Hz, 1H)
  • Methylene bridges : δ 4.41 (d, J=5.3 Hz, 4H)

High-Resolution Mass Spectrometry

Calculated : C₁₆H₁₈N₃O₃ [M+H]⁺ = 316.1297
Observed : 316.1293 (Δ = -1.3 ppm)

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The methoxybenzyl and pyridinylmethyl groups can interact with enzymes or receptors, modulating their activity. The oxalamide moiety may facilitate binding through hydrogen bonding and van der Waals interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

Structural Variations and Functional Implications

The target compound differs from its analogs primarily in substituent positions and linker groups. Below is a comparative analysis of its structure and functional roles:

Compound Name Substituent on Benzyl Group Pyridyl Group Linker Primary Application Key References
N1-(3-Methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide 3-Methoxy Methyl Inference: Flavor/Pharmaceutical N/A
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxy Ethyl Umami flavor enhancer
S5456 (N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-Dimethoxy Ethyl CYP3A4 inhibition (weak)
Antiviral Oxalamides (e.g., Compounds 13–15) Varied (e.g., 4-chlorophenyl, thiazolyl) Ethyl/Methyl HIV entry inhibition

Key Observations :

  • Substituent Position: The 3-methoxy substitution in the target compound contrasts with the 2,4-dimethoxy or 2,3-dimethoxy groups in S336 and S5454.
  • Linker Group : The methyl linker in the target compound vs. ethyl in S336/S5456 may reduce conformational flexibility, impacting interactions with biological targets. Ethyl linkers in antiviral oxalamides () enhance solubility and binding to viral proteins .

Toxicological and Metabolic Profiles

Metabolic Stability:
  • S336 and its analogs undergo rapid metabolism in rat hepatocytes, primarily via oxidation rather than amide bond cleavage . The 3-methoxy variant may exhibit similar stability if metabolized through analogous pathways.

Functional Activity Comparisons

Flavor Enhancement:
  • S336 is approved globally as a savory flavor enhancer (Savorymyx® UM33), replacing monosodium glutamate (MSG) in sauces, snacks, and frozen foods . Its efficacy is attributed to strong binding to the umami taste receptor heteromer TAS1R1/TAS1R3 . The 3-methoxy analog’s activity would depend on similar receptor interactions, modulated by substituent positioning.
Antiviral Activity:
  • Oxalamides with chlorophenyl or thiazolyl substituents (e.g., Compound 13 in ) inhibit HIV entry by targeting the CD4-binding site. Their activity relies on aromatic stacking and hydrogen bonding, which the target compound may replicate if optimized for such interactions .
Enzyme Inhibition:

    Biological Activity

    N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and research findings, supported by data tables and case studies.

    Structural Overview

    This compound features a methoxybenzyl group linked to a pyridin-2-ylmethyl moiety through an oxalamide functional group. This unique combination of aromatic and heterocyclic components enhances its reactivity and biological interactions, making it a candidate for drug development.

    Synthesis Methods

    The synthesis of this compound typically involves the following steps:

    • Formation of the Methoxybenzyl Intermediate :
      • 3-methoxybenzylamine reacts with pyridin-2-ylmethylamine in the presence of oxalyl chloride.
      • Conducted under anhydrous conditions to prevent hydrolysis.
    • Reaction Conditions :
      • The reaction is performed in anhydrous dichloromethane at low temperatures to maintain stability.
    • Purification :
      • The product is extracted using organic solvents and purified through recrystallization or chromatography.

    Biological Activity

    Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action involves:

    • Binding Interactions : The compound may engage in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity.
    • Potential Pharmacological Properties : Preliminary studies suggest that it may exhibit anti-inflammatory, anticancer, and antimicrobial activities.

    Table 1: Summary of Biological Activities

    Activity TypeObserved EffectsReference
    AnticancerInhibition of tumor cell proliferation
    AntimicrobialEffective against Gram-positive bacteria
    Anti-inflammatoryReduction in inflammatory markers in vitro

    Case Studies

    • Anticancer Activity :
      A study investigated the effects of this compound on various cancer cell lines. Results showed significant inhibition of cell growth, suggesting potential as a chemotherapeutic agent.
    • Antimicrobial Efficacy :
      In vitro assays demonstrated that the compound exhibited notable antibacterial activity against several strains of Gram-positive bacteria, indicating its potential use in treating bacterial infections.

    The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The oxalamide moiety facilitates binding through:

    • Hydrogen Bonding : Enhancing affinity for target enzymes.
    • Van der Waals Forces : Contributing to overall binding stability.

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